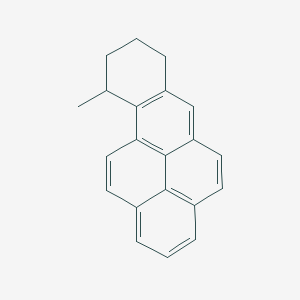
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benzopyrene. This compound is of interest due to its potential mutagenic and carcinogenic properties, which are common among PAHs. It is a derivative of benzo(a)pyrene, with a methyl group attached to the 10th position and hydrogenation at the 7,8,9,10 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyrene-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve the desired tetrahydro product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. similar compounds are often produced through catalytic hydrogenation processes in chemical manufacturing facilities.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated benzo(a)pyrene derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzo(a)pyrene derivatives.
Aplicaciones Científicas De Investigación
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is primarily used in scientific research to study the mutagenic and carcinogenic properties of PAHs. It serves as a model compound to understand the metabolic activation and DNA binding of PAHs, which are crucial in cancer research. Additionally, it is used in environmental studies to assess the impact of PAHs on ecosystems and human health.
Mecanismo De Acción
The compound exerts its effects through metabolic activation, where it is converted into reactive intermediates by enzymes such as cytochrome P450. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, particularly the guanine bases.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: A well-known carcinogenic PAH.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A hydrogenated derivative of benzo(a)pyrene.
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor in the synthesis of tetrahydro derivatives.
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is unique due to its specific structural modifications, which influence its reactivity and biological activity. The presence of the methyl group and the hydrogenation at specific positions differentiate it from other PAHs, affecting its metabolic pathways and interaction with biological molecules.
Propiedades
Número CAS |
94849-98-6 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene |
InChI |
InChI=1S/C21H18/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h3,5-6,8-13H,2,4,7H2,1H3 |
Clave InChI |
YPDHUSBPNLRINJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


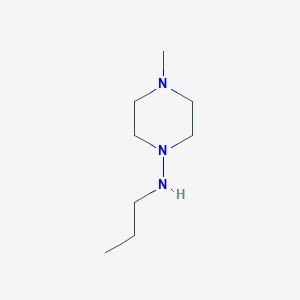

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
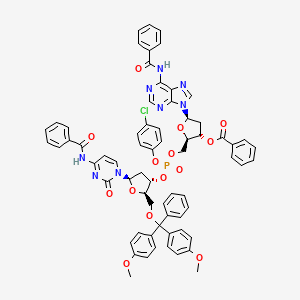
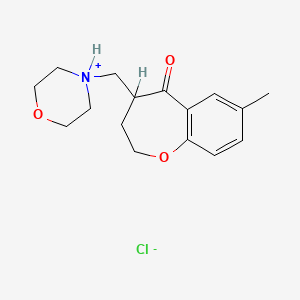
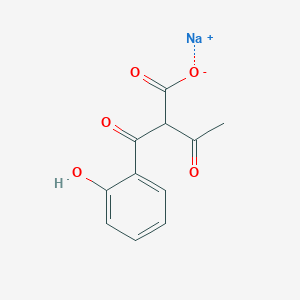
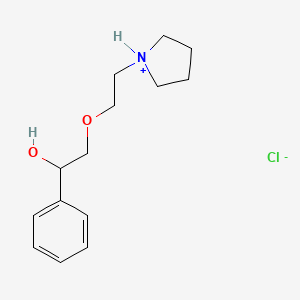
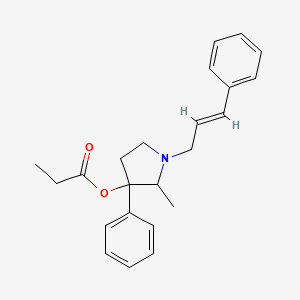
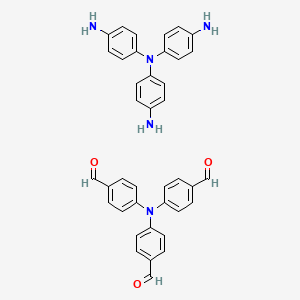
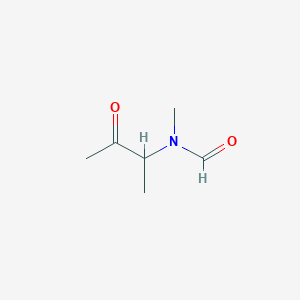
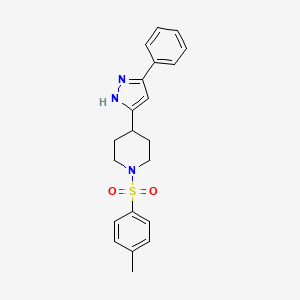
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
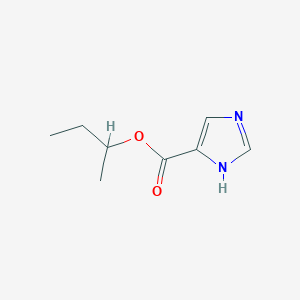
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
